N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

HDAC inhibition surface recognition domain scaffold hopping

Procure CAS 2309600-63-1 as a scaffold-hopping probe for HDAC inhibitor research. Unlike lead compounds that require a canonical zinc-binding group, this chemical retains the validated 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface-recognition domain with a bis(furan-2-yl)ethyl moiety. Use it in HDAC1/2/3 biochemical panels to probe isoform selectivity and compare IC₅₀ profiles directly to K-560 (1a) and MS-275. Its fragment-like properties (MW 345.3, XLogP3-AA 1.5) make it a compliant starting point for FBDD, while the secondary carboxamide and ethyl-substituted dioxopiperazine provide synthetic handles for focused library generation.

Molecular Formula C17H19N3O5
Molecular Weight 345.355
CAS No. 2309600-63-1
Cat. No. B2440820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
CAS2309600-63-1
Molecular FormulaC17H19N3O5
Molecular Weight345.355
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C17H19N3O5/c1-2-19-7-8-20(16(22)15(19)21)17(23)18-11-12(13-5-3-9-24-13)14-6-4-10-25-14/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,18,23)
InChIKeyOKRCWOQWPRMRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2309600-63-1): Structural Classification and Core Pharmacophore Context


N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2309600-63-1) is a synthetic, small-molecule hybrid that couples a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core—a validated surface recognition domain for Class I histone deacetylases (HDAC1/2) [1]—with a 2,2-bis(furan-2-yl)ethyl side chain. The compound is structurally related to the K-560 series of orally bioavailable HDAC inhibitors, such as compound 8b (which demonstrated HDAC1/2 inhibition and HCT116 xenograft tumor growth reduction comparable to MS-275 but without inducing the body weight loss observed with MS-275) [1]. The dioxopiperazine-carboxamide scaffold is also found in key intermediates of β-lactam antibiotics (e.g., piperacillin, cefoperazone), underscoring its established role in medicinal chemistry [2]. The bis(furan-2-yl)ethyl appendage introduces dual oxygen-containing heterocycles that may modulate π-stacking interactions and hydrogen-bonding capacity relative to mono-aryl or thienyl-substituted analogs [3].

Why In-Class Dioxopiperazine Carboxamides Cannot Substitute for CAS 2309600-63-1 in HDAC-Targeted Chemical Biology


The 4-ethyl-2,3-dioxopiperazine-1-carboxamide pharmacophore is shared across a family of HDAC inhibitors (exemplified by K-560 and compound 8b), yet the nature of the N-substituent profoundly influences both target engagement and off-target liability. In the Hirata et al. (2012) series, swapping the morpholine-derived surface recognition group for the dioxopiperazine-carboxamide changed the in vivo tolerability profile: compound 8b did not induce the body weight loss observed with the clinical HDAC inhibitor MS-275 at equi-efficacious doses [1]. The target compound replaces the 5-thienyl-2-aminobenzamide scaffold of K-560/8b with a bis(furan-2-yl)ethyl group, which introduces distinct electronic (two electron-rich furan oxygens), steric (branching at the ethyl linker), and hydrogen-bonding features that are predicted to alter both HDAC isoform selectivity and physicochemical properties (e.g., LogP, solubility) relative to mono-aryl or thienyl-substituted congeners [2]. Interchanging compounds within this class without accounting for the specific N-substituent therefore risks unpredictable shifts in potency, selectivity, and in vivo pharmacokinetics—a concern underscored by the narrow SAR documented for the K-560 series, where even minor modifications to the aryl group abolished neuroprotective activity [3].

Quantitative Differentiation Evidence: N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide vs. Closest Structural Analogs


Structural Divergence from the K-560/8b HDAC Inhibitor Series: Bis-Furan vs. Thienyl-Benzamide Scaffold

The target compound substitutes the 5-thienyl-2-aminobenzamide scaffold of K-560 (1a) and compound 8b—both of which carry the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface recognition domain—with a 2,2-bis(furan-2-yl)ethyl group. This replacement eliminates the 2-aminobenzamide zinc-binding group (ZBG) that is essential for Class I HDAC inhibition in the K-560 series [1]. Consequently, the target compound represents a scaffold-hop that may engage HDAC enzymes or other targets through a distinct binding mode. In a 2018 SAR study on related K-560 derivatives, replacement of the 2-amino group with a 2-nitro group completely abolished neuroprotective activity, demonstrating the stringent structural requirements of this chemotype [1]. The bis(furan-2-yl)ethyl side chain introduces two furan oxygen atoms capable of acting as additional hydrogen-bond acceptors (compound total: 5 H-bond acceptors) compared to the thienyl-benzamide scaffold [2].

HDAC inhibition surface recognition domain scaffold hopping

Predicted Physicochemical Differentiation from Cephalosporin-Derived Dioxopiperazine Carboxamides

The 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety is a key intermediate in cephalosporin antibiotics (e.g., cefoperazone, piperacillin), where it is typically conjugated to a β-lactam core with MW > 600 Da and numerous rotatable bonds [1]. The target compound, by contrast, has a relatively low molecular weight (345.3 g/mol), a clogP of 1.5, and only 5 rotatable bonds [2]. These properties place it within favorable oral drug-like chemical space (Lipinski Rule of Five compliant) and distinguish it from the larger, more polar β-lactam conjugates that dominate commercial dioxopiperazine-carboxamide inventories [2]. The bis(furan-2-yl)ethyl group confers a higher fraction of sp²-hybridized carbons (aromatic character) compared to the saturated piperazine/piperidine groups found in many HDAC inhibitor surface recognition domains (e.g., morpholine in K-560 analogs) [3].

drug-likeness physicochemical properties β-lactam intermediates

In Vivo Tolerability Benchmark of the Dioxopiperazine-Carboxamide Scaffold vs. Clinical HDAC Inhibitor MS-275

Although no in vivo data exist for the target compound itself, the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold, when attached to a 5-thienyl-2-aminobenzamide group (compound 8b), demonstrated a tolerability advantage over the clinical HDAC inhibitor MS-275 (Entinostat) in HCT116 xenograft-bearing nude mice. Compound 8b reduced tumor volume to T/C ratios of 60% (45 mg/kg) and 47% (80 mg/kg) over 16 days, comparable to MS-275 (T/C: 51% at 45 mg/kg), but did not induce the body weight loss observed in MS-275-treated mice at 45 mg/kg [1]. This suggests that the dioxopiperazine-carboxamide surface recognition domain may be inherently less toxic than the benzamide ZBG of MS-275 when conjugated to appropriate targeting moieties, a hypothesis that can be tested using the target compound as a scaffold-hop variant.

in vivo tolerability HDAC inhibitor body weight loss

Bis-Furan Motif: Enzyme Inhibition Potential Inferred from Sulfonamide and Carboxamide Congeners

The 2,2-bis(furan-2-yl)ethyl group has been incorporated into a 4-fluorobenzenesulfonamide derivative (N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide) that inhibited E. coli dihydropteroate synthase (DHPS) with an IC₅₀ of 1.2 μM, outperforming the clinical sulfonamide antibiotic sulfamethoxazole (IC₅₀ = 2.8 μM) . Additionally, a patent application (WO2024028761) disclosed that the bis(furan-2-yl)ethyl-substituted oxazole-5-carboxamide reduced TNF-α production by 78% at 10 μM in LPS-stimulated macrophages [1]. These data indicate that the bis(furan-2-yl)ethyl group can confer target engagement and cellular activity when conjugated to appropriate warheads, supporting its use as a privileged fragment in medicinal chemistry. The target compound pairs this fragment with the dioxopiperazine-carboxamide pharmacophore, creating a chimeric molecule not represented in existing screening libraries.

bis(furan-2-yl)ethyl enzyme inhibition DHPS

Optimal Research and Industrial Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2309600-63-1)


Scaffold-Hopping Probe for Class I HDAC Chemical Biology

The target compound retains the validated 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface recognition domain of the K-560/8b HDAC inhibitor series while replacing the 2-aminobenzamide zinc-binding group with a bis(furan-2-yl)ethyl moiety [1]. This makes it an ideal scaffold-hopping probe to determine whether the dioxopiperazine-carboxamide group alone, without a canonical ZBG, can engage HDAC enzymes or modulate epigenetic targets through an alternative mechanism. In the Hirata et al. 2018 SAR study, even conservative modifications to the aryl group (e.g., 2-nitro substitution) abolished neuroprotective activity, underscoring the value of testing this structurally novel variant [1]. Researchers can use CAS 2309600-63-1 in HDAC1/2/3 biochemical panels (e.g., fluorescence-based deacetylase assays) and compare its IC₅₀ profile directly to K-560 (1a) and MS-275 to probe the contribution of the bis-furan group to isoform selectivity.

Fragment-Based and Phenotypic Screening Library Expansion

With a molecular weight of 345.3 g/mol, XLogP3-AA of 1.5, and only 5 rotatable bonds, CAS 2309600-63-1 occupies an attractive region of fragment-like chemical space (Rule of Three compliant for fragments) [2]. Unlike the larger β-lactam-derived dioxopiperazine carboxamides (MW > 500 Da) that populate commercial catalogs, this compound is sized appropriately for fragment-based drug discovery (FBDD) and can serve as a starting point for structure-guided optimization. Its bis(furan-2-yl)ethyl group has precedent for enzyme inhibition (DHPS IC₅₀ = 1.2 μM for a related sulfonamide) and cellular activity (78% TNF-α inhibition at 10 μM for a related oxazole carboxamide) [3], suggesting that screening this compound in diverse phenotypic assays (e.g., cytokine release, cell proliferation, reporter gene panels) may reveal novel bioactivities distinct from the HDAC-centric profile of its congeners.

In Vivo Tolerability Profiling of Dioxopiperazine-Carboxamide Chemotypes

The scaffold-specific tolerability advantage observed with compound 8b over MS-275 in HCT116 xenograft models (no body weight loss at efficacious doses) [1] justifies the procurement of CAS 2309600-63-1 for comparative in vivo tolerability studies. Even if the target compound itself lacks potent HDAC inhibition due to the absence of a ZBG, it can serve as a negative control or scaffold variant to delineate the structural determinants of the dioxopiperazine-carboxamide tolerability profile. Such studies are critical for derisking this chemotype before committing to lead optimization campaigns in oncology or neurological indications where MS-275-like toxicities (thrombocytopenia, fatigue, QT prolongation) are dose-limiting.

Synthetic Intermediate for Custom Dioxopiperazine Library Synthesis

The compound's structure—featuring a secondary carboxamide linkage and an ethyl-substituted dioxopiperazine—provides two synthetic handles for further diversification. The bis(furan-2-yl)ethylamine precursor can be accessed via reductive amination or nucleophilic substitution chemistry, and the dioxopiperazine core can be elaborated at the N4-ethyl position or through modifications to the carbonyl groups [2]. Organizations with in-house medicinal chemistry capabilities can use CAS 2309600-63-1 as a key intermediate to generate focused libraries of 20–50 analogs exploring variations in the furan substitution pattern (e.g., 3-furyl, 5-methylfuran, benzofuran), the ethyl linker length, and the N4-alkyl group, enabling rapid SAR exploration around this underexplored chemotype.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.